Subnanomolar TSPO Binding Affinity: 5-Fold and 22-Fold Superior to PK11195 and PBR28, Respectively
Derivatives constructed on the 6,8-dichloro-2-phenylimidazo[1,2-a]pyridine scaffold, specifically CB251 (2-(2-(4-(2-fluoroethoxy)phenyl)-6,8-dichloroimidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide), exhibit a TSPO binding affinity (Ki) of 0.27 ± 0.09 nM, measured by displacement of [3H]PK11195 from TSPO. This represents a 5.1-fold improvement over PK11195 (Ki = 1.38 ± 0.42 nM) and a 22.6-fold improvement over PBR28 (Ki = 6.1 ± 6.4 nM) in the same assay system [1]. The affinity advantage is attributable to the 6,8-dichloro substitution, which lipophilically occupies the TSPO binding pocket as demonstrated by SAR precedent [2].
| Evidence Dimension | TSPO binding affinity (Ki, nM) by [3H]PK11195 displacement |
|---|---|
| Target Compound Data | Ki = 0.27 ± 0.09 nM (CB251, built on 6,8-dichloro scaffold) |
| Comparator Or Baseline | PK11195: Ki = 1.38 ± 0.42 nM; PBR28: Ki = 6.1 ± 6.4 nM |
| Quantified Difference | 5.1-fold higher affinity vs PK11195; 22.6-fold higher vs PBR28 |
| Conditions | [3H]PK11195 displacement assay; TSPO from rat cerebral cortex; J Med Chem 48:292-305 (2005) methodology; data reported in Sci Rep. 2016;6:20422 Table 2 |
Why This Matters
A 5- to 22-fold affinity advantage directly translates to higher target engagement at lower tracer doses in PET imaging applications, improving signal-to-noise ratios and reducing non-specific binding.
- [1] Kim GR, Lee BC, Kim SE. A novel PET imaging probe for the detection and monitoring of translocator protein 18 kDa expression in pathological disorders. Sci Rep. 2016;6:20422. View Source
- [2] Trapani G, Franco M, Latrofa A, Ricciardi L, Carotti A, Serra M, Sanna E, Biggio G, Liso G. Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. J Med Chem. 1999;42(19):3934-3941. View Source
